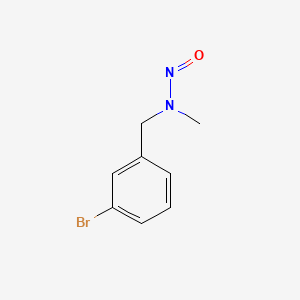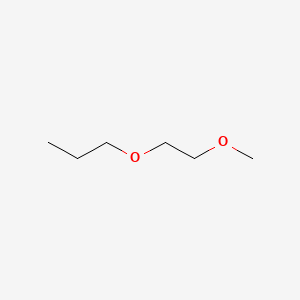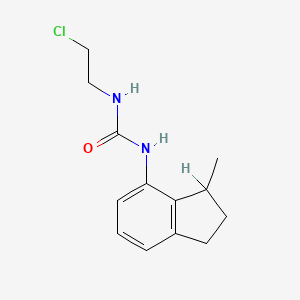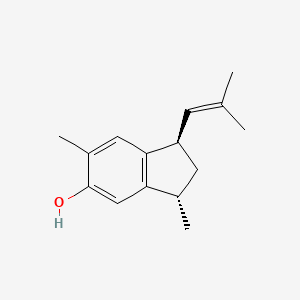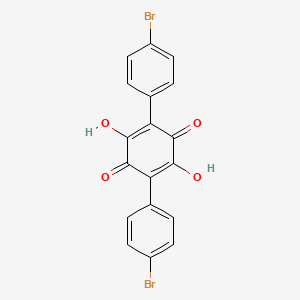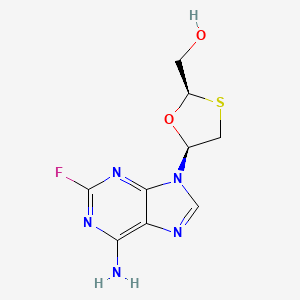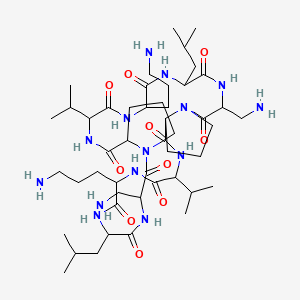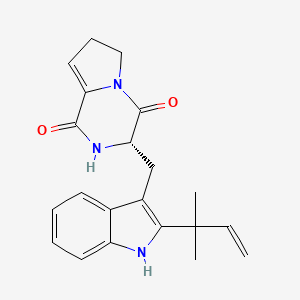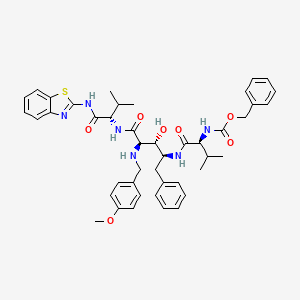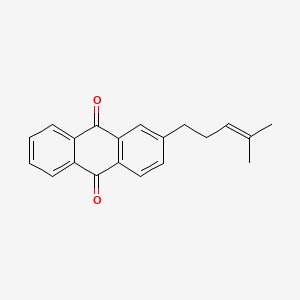
2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone is a complex organic compound that belongs to the class of benzoquinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone typically involves multi-step organic reactions. The starting materials might include substituted benzoquinones and indole derivatives. Common synthetic routes may involve:
Step 1: Formation of the benzoquinone core through oxidation reactions.
Step 2: Introduction of methoxy groups via methylation reactions.
Step 3: Coupling of indole derivatives through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction to hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinones.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism of action of 2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved might include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
2,5-Dimethoxy-1,4-benzoquinone: A simpler benzoquinone derivative.
3,6-Di(1H-indol-3-yl)-1,4-benzoquinone: A related compound with indole groups.
Uniqueness
2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone is unique due to its complex structure, which includes both methoxy and indole groups. This complexity might confer unique biological activities and chemical reactivity compared to simpler benzoquinone derivatives.
属性
CAS 编号 |
56489-20-4 |
|---|---|
分子式 |
C34H34N2O4 |
分子量 |
534.6 g/mol |
IUPAC 名称 |
2,5-dimethoxy-3,6-bis[5-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C34H34N2O4/c1-19(2)7-9-21-11-13-27-23(15-21)25(17-35-27)29-31(37)34(40-6)30(32(38)33(29)39-5)26-18-36-28-14-12-22(16-24(26)28)10-8-20(3)4/h7-8,11-18,35-36H,9-10H2,1-6H3 |
InChI 键 |
YCLDWXNPPQFVMS-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=CC2=C(C=C1)NC=C2C3=C(C(=O)C(=C(C3=O)OC)C4=CNC5=C4C=C(C=C5)CC=C(C)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)
